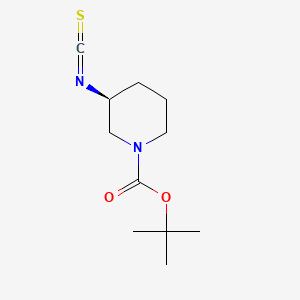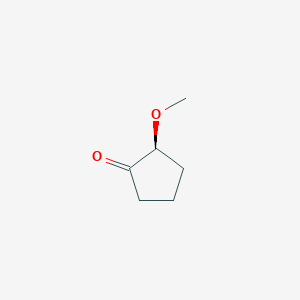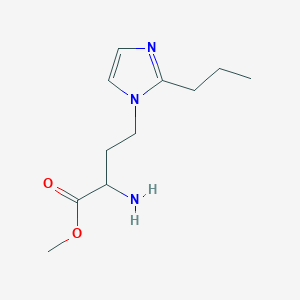
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl ester, and a propyl-substituted imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of a substituted aldehyde with an amine and an isocyanide in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)butanoate: Lacks the propyl substitution, resulting in different biological activities.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate: Contains a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
Uniqueness
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which can influence its binding interactions and biological activities. The presence of the propyl group can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Propiedades
Número CAS |
1342433-97-9 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3 |
Clave InChI |
RVCJTISXGXNZHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CN1CCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


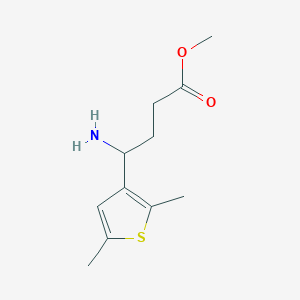
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)

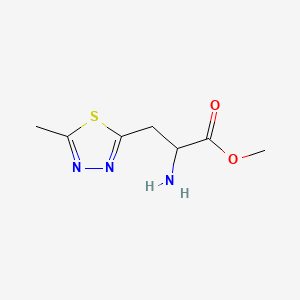
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)

![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
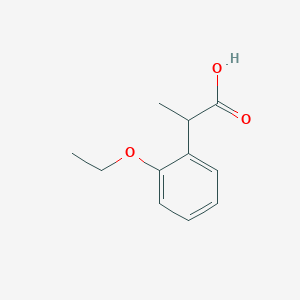
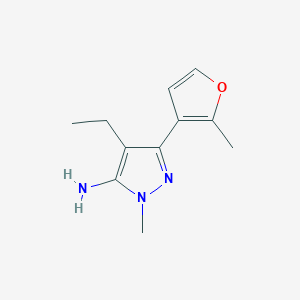
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
